2-Bromo-5-(difluoromethyl)furan
Description
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2O/c6-4-2-1-3(9-4)5(7)8/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFJRISROXYERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)furan typically involves the bromination of 5-(difluoromethyl)furan. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the furan ring .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-5-(difluoromethyl)furan are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions, although these reactions are less common for this particular compound.
Addition Reactions: The difluoromethyl group can participate in addition reactions, especially with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Substituted Furans: Products where the bromine atom is replaced by other functional groups, leading to a variety of substituted furan derivatives.
Scientific Research Applications
2-Bromo-5-(difluoromethyl)furan has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethyl)furan in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in coupling reactions. The difluoromethyl group can influence the electronic properties of the furan ring, affecting its reactivity and stability. Molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituent effects of 2-Bromo-5-(difluoromethyl)furan with related compounds:
Key Observations:
- Electron-Withdrawing Effects: Bromine and fluorine substituents reduce electron density on the furan ring, increasing electrophilicity and reactivity toward nucleophiles (e.g., thiols in G1) .
- Biological Activity: Nitrovinyl groups (as in G1) confer potent antibacterial activity via thiol adduct formation, while difluoromethyl groups may prioritize metabolic stability over direct antimicrobial action .
Physicochemical Properties
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
